molecular formula C7H11N3O B12463899 N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine

N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine

Cat. No.: B12463899
M. Wt: 153.18 g/mol
InChI Key: HVJYOIRAMKJIPW-UHFFFAOYSA-N
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Description

N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . It is known for its unique structure, which includes a pyrazole ring, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine typically involves the reaction of 1-ethyl-3-methylpyrazole-4-carbaldehyde with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The pyrazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring plays a crucial role in binding to these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-10-5-7(4-8-11)6(2)9-10/h4-5,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJYOIRAMKJIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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